molecular formula C21H19ClFN3O2 B6540290 2-chloro-6-fluoro-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide CAS No. 1021224-78-1

2-chloro-6-fluoro-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide

货号: B6540290
CAS 编号: 1021224-78-1
分子量: 399.8 g/mol
InChI 键: YNOPZCFGPITPBJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-chloro-6-fluoro-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide is a synthetic organic compound designed for pharmaceutical and biological research. It features a pyridazinone core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . Pyridazinone derivatives have demonstrated a broad spectrum of pharmacological properties in scientific studies, including significant antioxidant , antibacterial, and antifungal activities . Furthermore, research has highlighted the potential of related structures in exhibiting analgesic, anti-inflammatory , and even anticancer effects , making this chemical class a valuable template for drug discovery. The molecular structure of this compound incorporates a benzamide group linked to a 3-(p-tolyl)-6-oxo-1,6-dihydropyridazine moiety via a propyl chain. This specific architecture suggests potential for diverse molecular interactions. The compound is supplied for non-human research applications only. It is intended for use in assay development, hit-to-lead optimization, and investigating structure-activity relationships (SAR) of pyridazinone derivatives. Researchers can utilize this chemical as a key intermediate or a reference standard in projects aimed at developing novel therapeutic agents for conditions such as inflammatory diseases, microbial infections, and cellular proliferative disorders. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

2-chloro-6-fluoro-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2/c1-14-6-8-15(9-7-14)18-10-11-19(27)26(25-18)13-3-12-24-21(28)20-16(22)4-2-5-17(20)23/h2,4-11H,3,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOPZCFGPITPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-chloro-6-fluoro-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19ClFN3O\text{C}_{18}\text{H}_{19}\text{Cl}\text{F}\text{N}_{3}\text{O}

This structure indicates the presence of a chloro and a fluoro substituent, which are often associated with enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, notably enzymes and receptors involved in various physiological processes. The following are key mechanisms identified in research:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that play crucial roles in inflammatory pathways, potentially reducing inflammation and pain.
  • Receptor Modulation : It may modulate receptor activity associated with pain perception and inflammatory responses, contributing to its therapeutic effects.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

In Vitro Studies

  • Enzyme Inhibition : Research indicates that the compound exhibits significant inhibition against cyclooxygenase (COX) enzymes and microsomal prostaglandin E synthase (mPGES), which are key players in the synthesis of pro-inflammatory mediators. For instance, one study reported an IC50 value for mPGES inhibition at approximately 8 nM , indicating potent activity .
  • Cellular Assays : The compound demonstrated efficacy in reducing cell viability in cancer cell lines, suggesting potential anti-cancer properties. For example, it showed an IC50 value of 16.24 nM against A549 lung cancer cells .

In Vivo Studies

  • Pain Models : In animal models, particularly using LPS-induced thermal hyperalgesia, the compound exhibited significant analgesic effects with an effective dose (ED50) of approximately 36.7 mg/kg , highlighting its potential use in pain management .
  • Pharmacokinetics : Studies on pharmacokinetic profiles revealed favorable absorption and distribution characteristics, indicating good bioavailability and central nervous system penetration .

Data Tables

Study TypeTarget EnzymeIC50 Value (nM)Model Used
In VitromPGES8A549 Cell Line
In VitroCOX EnzymesNot specifiedVarious Cell Lines
In VivoPain ModelED50 36.7 mg/kgLPS-induced model

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing differences in substituents, molecular weight, and functional groups.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight CAS Number Key Structural Features Purity Source Evidence
Target Compound C22H20ClFN3O2 Not Provided Not Provided - Pyridazinone + 4-methylphenyl
- Benzamide with 2-Cl, 6-F
- Propyl linker
Not Provided N/A
2-[3-(4-Fluoro-2-Methoxyphenyl)-6-Oxo-1,6-Dihydropyridazin-1-Yl]Acetic Acid C13H11FN2O4 278.24 1225134-66-6 - Pyridazinone + 4-fluoro-2-methoxyphenyl
- Acetic acid substituent
95%
2-[3-(4-Fluorophenyl)-6-Oxo-1,6-Dihydropyridazin-1-Yl]Acetic Acid C12H9FN2O3 248.22 853318-09-9 - Pyridazinone + 4-fluorophenyl
- Acetic acid substituent
95%
2-[3-(4-Chlorophenyl)-6-Oxo-1,6-Dihydropyridazin-1-Yl]Acetic Acid C12H9ClN2O3 266.25 135111-51-2 - Pyridazinone + 4-chlorophenyl
- Acetic acid substituent
95%
2-(4-Fluorophenoxy)-N-{3-[3-(4-Methylphenyl)-6-Oxo-1,6-Dihydropyridazin-1-Yl]Propyl}Acetamide C22H22FN3O3 395.4 1058199-93-1 - Pyridazinone + 4-methylphenyl
- Acetamide with 4-fluorophenoxy group
- Propyl linker
Not Provided
2-[3-(Naphthalen-2-Yl)-6-Oxo-1,6-Dihydropyridazin-1-Yl]Acetic Acid C16H12N2O3 288.30 887833-28-5 - Pyridazinone + naphthalen-2-yl
- Acetic acid substituent
95%

Key Observations:

Core Modifications: The target compound and 2-(4-fluorophenoxy)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide share the pyridazinone core with a 4-methylphenyl group and a propyl linker. However, the latter substitutes benzamide with an acetamide-phenoxy group, reducing molecular weight (395.4 vs. undefined for the target) and altering polarity. Replacement of the benzamide group with acetic acid (as in ) introduces a carboxylic acid functionality, likely enhancing solubility but reducing lipophilicity compared to the target compound.

Substituent Effects: Halogen Variations: The 4-fluorophenyl (CAS 853318-09-9) and 4-chlorophenyl (CAS 135111-51-2) analogs demonstrate how halogen choice impacts molecular weight and steric bulk. Chlorine increases molecular weight by ~18 Da compared to fluorine.

Linker Flexibility :

  • The propyl chain in the target compound and the acetamide analog provides greater conformational flexibility compared to the rigid acetic acid linker in other analogs. This could affect binding kinetics and metabolic stability.

248.22 for simpler analogs).

Research Implications and Gaps

  • Structural Activity Relationships (SAR): The evidence lacks biological data, but structural comparisons suggest that substituents on the pyridazinone ring and the choice of linker (benzamide vs. acetic acid) are critical for tuning activity. For example, acetamide-phenoxy derivatives may exhibit different pharmacokinetic profiles due to reduced amide hydrogen-bonding capacity compared to benzamides.
  • Synthetic Challenges : The 95% purity reported for most analogs indicates standardized synthesis protocols, though the target compound’s synthetic route remains undefined.
  • Crystallographic Analysis : Tools like SHELXL and WinGX could resolve the target compound’s crystal structure, enabling precise comparisons of bond lengths and packing interactions with analogs.

准备方法

Pyridazinone Core Synthesis

The 3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl moiety is synthesized via cyclocondensation. A β-ketoester derivative, such as ethyl 3-(4-methylphenyl)-3-oxopropanoate, reacts with hydrazine hydrate in ethanol under reflux (6–8 hours, 80°C), yielding the pyridazinone ring. Key parameters include:

ParameterConditionYield (%)Source
SolventEthanol82
TemperatureReflux (80°C)
Reaction Time24 hours (alkylation step)

The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration. Recrystallization from acetone enhances purity.

Propylamine Side Chain Introduction

The propylamine linker is introduced via alkylation. The pyridazinone intermediate reacts with 1-bromo-3-chloropropane in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (room temperature, 24 hours). Substituting bromopropane with tosylates or mesylates may improve reactivity.

Mechanism :

  • Deprotonation of pyridazinone nitrogen by K₂CO₃.

  • SN2 displacement of bromide by the nitrogen nucleophile.

  • Formation of 3-(3-chloropropyl)-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine.

Amide Bond Formation

The final step couples the chloropropyl-pyridazinone intermediate with 2-chloro-6-fluorobenzoic acid. Two approaches are prevalent:

a) Acid Chloride Method

  • Activation : 2-Chloro-6-fluorobenzoic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.

  • Coupling : Reacting the acid chloride with 3-(3-aminopropyl)-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine in dichloromethane (DCM) with triethylamine (Et₃N) as a base (0°C to room temperature, 4 hours).

ParameterConditionYield (%)Source
SolventDCM75
BaseEt₃N

b) Carbodiimide-Mediated Coupling

  • Activation : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

  • Coupling : Stir at room temperature for 12 hours.

ParameterConditionYield (%)Source
ReagentsEDC/HOBt68
SolventDMF

Optimization Strategies

Catalytic Enhancements

  • Phase-Transfer Catalysis : Benzyltributylammonium bromide (BTBA) accelerates alkylation steps, reducing reaction time from 24 to 12 hours.

  • Palladium Catalysis : For complex couplings, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with ligands like BINAP enhances efficiency in aryl-amine bonds.

Characterization and Validation

Post-synthesis, the compound is validated via:

  • Melting Point : 477–479 K (consistent with pyridazinone derivatives).

  • Spectroscopy :

    • ¹H NMR : δ 7.8–7.2 (aromatic protons), δ 3.6 (propyl CH₂), δ 2.4 (N-CH₃).

    • IR : 1660 cm⁻¹ (amide C=O), 1720 cm⁻¹ (pyridazinone C=O).

Challenges and Mitigations

Common Issues

  • Low Solubility : Pyridazinone intermediates exhibit poor solubility in polar solvents. Mitigation: Use acetone/water mixtures for recrystallization.

  • Byproducts : Over-alkylation during propylamine introduction. Mitigation: Control stoichiometry (1:1 molar ratio) and temperature .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

  • Methodological Answer : Multi-step synthesis typically involves coupling the benzamide moiety with a substituted pyridazine derivative. Key steps include amide bond formation (e.g., using carbodiimide coupling agents) and cyclization under controlled temperatures (60–80°C). Solvent choice (e.g., DMF or THF) and reaction time (12–24 hours) significantly impact yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm functional groups and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% threshold).
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and EU safety guidelines:

  • Use chemical-resistant gloves (nitrile) and ANSI-approved goggles .
  • Ensure local exhaust ventilation in synthesis areas.
  • Store in airtight containers at –20°C to prevent degradation.
  • Dispose of waste via incineration or certified hazardous waste services .

Advanced Research Questions

Q. How can researchers investigate the compound’s bioactivity against specific therapeutic targets (e.g., kinases, GPCRs)?

  • Methodological Answer :

  • Perform in vitro binding assays (e.g., fluorescence polarization, surface plasmon resonance) to measure affinity (Kd values).
  • Use cell-based assays (e.g., luciferase reporter systems) to evaluate functional modulation of targets.
  • Validate selectivity via kinome-wide profiling or counter-screens against related receptors .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer : Conduct meta-analysis with attention to:

  • Assay conditions (pH, temperature, buffer composition).
  • Cell line variability (e.g., HEK293 vs. HeLa).
  • Batch-to-batch compound purity (validate via HPLC for each study).
  • Statistical tools (e.g., Bland-Altman plots) to quantify inter-study variability .

Q. How to design experiments for structure-activity relationship (SAR) studies of derivatives?

  • Methodological Answer :

  • Systematic functional group substitutions : Modify the pyridazine ring (e.g., electron-withdrawing groups) or benzamide linker (e.g., alkyl chain length).
  • Pharmacophore mapping (software: MOE, Schrödinger) to identify critical interaction sites.
  • Test derivatives in parallel artificial membrane permeability assays (PAMPA) to correlate structural changes with bioavailability .

Q. What computational methods predict interactions between the compound and biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Glide) to simulate binding poses in target active sites.
  • Molecular dynamics simulations (GROMACS, AMBER) to assess stability of ligand-receptor complexes over time.
  • Free-energy perturbation (FEP) calculations to predict binding affinity changes for derivatives .

Q. How can findings for this compound be integrated into existing pharmacological or chemical theories?

  • Methodological Answer :

  • Link results to receptor theory (e.g., two-state model for GPCR activation) if modulating allosteric sites.
  • Use QSAR models to relate physicochemical properties (logP, polar surface area) to observed bioactivity.
  • Publish in frameworks aligning with NIH Molecular Libraries Program standards for reproducibility .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。